(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
CAS No.: 1073149-00-4
Cat. No.: VC2706589
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1073149-00-4 |
|---|---|
| Molecular Formula | C7H10ClFN2 |
| Molecular Weight | 176.62 g/mol |
| IUPAC Name | (1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | XGSNHILBBHFTPS-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=NC=C(C=C1)F)N.Cl |
| SMILES | CC(C1=NC=C(C=C1)F)N.Cl |
| Canonical SMILES | CC(C1=NC=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Properties
(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is characterized by a specific molecular structure that contributes to its unique chemical behavior. This section provides a comprehensive overview of its fundamental chemical identity.
Basic Identification Parameters
The compound is identified by several standard chemical identifiers that enable precise reference and tracking in scientific literature and chemical databases. Table 1 summarizes these key identification parameters.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1073149-00-4 |
| Molecular Formula | C7H10ClFN2 |
| Molecular Weight | 176.62 g/mol |
| IUPAC Name | (1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
| Standard InChIKey | XGSNHILBBHFTPS-JEDNCBNOSA-N |
| Isomeric SMILES | CC@@HN.Cl |
| Canonical SMILES | CC(C1=NC=C(C=C1)F)N.Cl |
Structural Features
The compound has several distinguishing structural characteristics that define its chemical behavior:
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A pyridine ring serves as the core structure with a fluorine atom at the 5-position, enhancing its pharmaceutical properties.
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An ethanamine group is attached to the 2-position of the pyridine ring, providing a site for potential interactions with biological targets.
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The molecule possesses an (S)-stereochemistry at the carbon connecting the ethanamine group to the pyridine ring, making it a chiral compound.
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The hydrochloride salt form significantly improves its solubility profile in aqueous solutions, which is advantageous for biological applications.
Synthesis and Preparation Methods
The synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride involves specific reaction conditions and precursors. Multiple synthetic pathways have been documented, with varying degrees of complexity and yield efficiency.
Standard Synthetic Route
The most common synthesis method starts with (S)-tert-butyl 1-(5-fluoropyridin-2-yl)ethylcarbamate as a precursor, which undergoes deprotection to form the final product . This approach typically proceeds through a five-step process, with the final step involving the formation of the hydrochloride salt .
Reaction Conditions and Parameters
The formation of the hydrochloride salt typically involves treating the protected precursor with hydrogen chloride in an appropriate solvent system. Table 2 outlines the key reaction parameters for the final deprotection step.
Table 2: Reaction Conditions for Final Deprotection
| Parameter | Value |
|---|---|
| Reagents | Hydrogen chloride in 1,4-dioxane |
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 3 hours |
| Yield | 98% |
Detailed Synthesis Procedure
The final step in synthesizing (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride involves:
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Dissolving (S)-tert-butyl 1-(5-fluoropyridin-2-yl)ethylcarbamate (Intermediate 4) in dichloromethane (100 ml) .
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Stirring the reaction mixture at room temperature for 3 hours .
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Removing the solvent and adding 50 ml of saturated sodium bicarbonate solution .
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Extracting the resulting aqueous solution with ether (6 × 400 ml) .
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Drying over sodium sulfate and concentrating to obtain the final product as a pale yellow oil .
This procedure results in a high yield (98%) of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride with satisfactory purity .
Physical and Chemical Properties
The physical and chemical properties of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride significantly influence its behavior in various applications and its utility in research settings.
Physical State and Appearance
At standard conditions, the compound typically appears as a crystalline solid or, in some forms, as a pale yellow oil depending on the purification process . The hydrochloride salt form contributes to its stability and handling characteristics.
Solubility Profile
The hydrochloride salt form enhances the compound's solubility in polar solvents, particularly in aqueous solutions, which is crucial for its application in biological systems and pharmaceutical formulations. This improved solubility is one of the primary advantages of using the hydrochloride salt rather than the free base form.
Analytical Characterization
Analytical methods are essential for confirming the identity, purity, and structural features of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride. These techniques provide valuable data for quality control and research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the structural arrangement of atoms in the molecule. The 1H NMR spectrum of the compound shows characteristic peaks that confirm its structure:
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δ 8.44 (d, J = 2.8 Hz, 1H)
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δ 7.66 (m, 1H)
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δ 7.53 (m, 1H)
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δ 4.01 (q, J = 6.8 Hz, 1H)
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δ 1.94 (b, 2H)
These spectral features confirm the presence and arrangement of hydrogen atoms in the molecule, particularly those associated with the pyridine ring and the ethanamine group.
Applications in Research
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride has garnered attention in various research domains, particularly in medicinal chemistry. Its unique structural features and chemical properties make it valuable for several applications.
Medicinal Chemistry Applications
The compound is primarily used in medicinal chemistry research due to its chiral nature and specific structural features. The fluorine atom at the 5-position of the pyridine ring can enhance pharmacological properties, including:
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Improved metabolic stability
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Enhanced binding affinity to target receptors
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Modified lipophilicity and membrane permeability
Chemical Building Block
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride serves as an important building block in organic synthesis, particularly for creating more complex chemical structures with potential biological activities. Its well-defined stereochemistry makes it valuable for stereoselective syntheses where precise spatial arrangement of atoms is crucial.
Comparative Analysis
Comparing (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride with related compounds provides valuable insights into its distinctive properties and potential advantages in various applications.
Comparison with Related Compounds
While limited information is available in the search results about direct comparisons, several factors distinguish this compound:
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The specific (S)-stereochemistry contributes to its potential selectivity in biological systems.
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The fluorine substitution on the pyridine ring differentiates it from non-fluorinated analogs, potentially offering enhanced metabolic stability and binding properties.
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The hydrochloride salt form provides improved solubility compared to the free base, which can be advantageous for certain applications.
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